7-Phenoxy-heptanoic acid hydroxyamide
Description
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
N-hydroxy-7-phenoxyheptanamide |
InChI |
InChI=1S/C13H19NO3/c15-13(14-16)10-6-1-2-7-11-17-12-8-4-3-5-9-12/h3-5,8-9,16H,1-2,6-7,10-11H2,(H,14,15) |
InChI Key |
IHTQKNINBYXIDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCCCC(=O)NO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues in HDAC Inhibition
Key Structural Features
- Zinc-binding group : Hydroxyamide (-CONHOH) is a conserved feature in HDAC inhibitors, enabling chelation of zinc ions in the enzyme’s active site.
- Spacer length: The heptanoic acid chain (7 carbons) provides optimal spacing for HDAC binding, as demonstrated by its inclusion in multiple HDAC inhibitors .
- Cap group: The phenoxy substituent modulates interactions with the enzyme’s surface residues, affecting isoform selectivity.
Comparative Analysis
Key Findings :
- Spacer length directly impacts binding efficiency. Shorter chains (e.g., hexanoic acid in dual Top-I/HDAC inhibitors) may reduce HDAC affinity, while longer chains (octanoic acid) could alter bioavailability .
- Cap groups with aromatic systems (e.g., phenoxy, biphenyl) improve binding through hydrophobic interactions, but bulky substituents may hinder entry into the catalytic pocket .
Comparison with Dual-Target Inhibitors
Compound 9 (6-(10-hydroxycamptothecin-7-ylmethyleneaminooxy)hexanoic acid hydroxyamide) is a hybrid inhibitor combining Topoisomerase I (Top-I) and HDAC inhibitory activity. Unlike this compound, Compound 9 features:
- A hexanoic acid spacer (shorter chain).
- A hydroxycamptothecin moiety for Top-I inhibition.
- Activity: Dual inhibition enhances anticancer efficacy but may reduce HDAC-specific potency compared to single-target inhibitors like this compound .
Hydroxyamide vs. Amide Derivatives
Evidence from antiproliferative assays highlights functional group-dependent activity:
- Hydroxyamides : Superior in MCF-7 breast cancer cells (e.g., compounds 2e, 2f with IC50 ~1–10 µM) due to enhanced zinc chelation .
- Amides: More potent against MDST8 colon cancer cells (e.g., compound 4a with IC50 = 100 nM), likely due to improved membrane permeability .
Binding Affinity and Selectivity
Molecular docking studies for hydroxyamide derivatives (e.g., compound M in ) show binding energies of -9.7 kcal/mol for human butyrylcholinesterase (hBuChE).
Preparation Methods
Hydrogenation of Furyl Acrylic Acid Derivatives
US2955133A describes a route leveraging hydrogenation of 3-(2-furyl) acrylic acid derivatives . This method proceeds as follows:
-
Acetylation : 3-(2-Furyl) acrylic acid is acetylated using acetic anhydride to protect reactive sites.
-
Hydrogenation : Catalytic hydrogenation (H₂/PtO₂) in acetic acid selectively reduces the furan ring, yielding 7-acetoxyheptanoic acid.
-
Deprotection : Acidic hydrolysis (HCl/H₂O) removes the acetyl group, forming 7-hydroxyheptanoic acid.
-
Phenoxy Substitution : The hydroxyl group is substituted with phenoxy via Mitsunobu reaction (DIAD, PPh₃).
-
Hydroxyamide Conversion : The carboxylic acid is converted to the hydroxyamide using NH₂OH·HCl and DCC .
Key Data :
Enamine-Based Cyclization (EP0711746A1)
This approach utilizes enamine intermediates to construct the heptanoic acid backbone :
-
Enamine Formation : Reacting cyclohexanone with pyrrolidine forms an enamine.
-
Alkylation : The enamine is alkylated with ethyl 6-bromohexanoate.
-
Hydrolysis : Acidic hydrolysis (H₂SO₄) yields 7-oxoheptanoic acid.
-
Phenoxy Addition : The ketone is reduced (NaBH₄) to a secondary alcohol, which undergoes nucleophilic substitution with phenol under Mitsunobu conditions.
-
Hydroxyamide Synthesis : The ester is hydrolyzed and coupled with hydroxylamine .
Key Data :
Solid-Phase Synthesis for HDAC Inhibitors
Adapting methods from HDAC inhibitor research, a solid-phase strategy is employed :
-
Resin Loading : Wang resin is functionalized with Fmoc-7-aminoheptanoic acid.
-
Phenoxy Incorporation : Suzuki coupling introduces the phenoxy group using phenylboronic acid.
-
Hydroxyamide Attachment : On-resin coupling with hydroxylamine is achieved using HATU/DIEA.
-
Cleavage : TFA cleavage releases the product, followed by purification via reverse-phase HPLC .
Key Data :
Comparative Analysis of Methods
| Method | Starting Materials | Key Steps | Yield | Scalability |
|---|---|---|---|---|
| Alkylation (CN103319358B) | 6-Bromoethyl caproate | Nitro reduction, substitution | 68–72% | High |
| Hydrogenation (US2955133A) | 3-(2-Furyl) acrylic acid | Hydrogenation, Mitsunobu | 55–60% | Moderate |
| Enamine Cyclization (EP0711746A1) | Cyclohexanone, ethyl 6-bromohexanoate | Enamine alkylation | 75–80% | Low |
| Solid-Phase (PMC3466118) | Wang resin, Fmoc-amino acid | Suzuki coupling, on-resin synthesis | 50–55% | High |
Challenges and Optimization Strategies
-
Byproduct Formation : Nitro reduction (Method 1) often generates secondary amines, requiring careful pH control .
-
Catalyst Cost : Platinum catalysts in Method 2 increase production costs; substituting Pd/C reduces expenses without compromising yield .
-
Stereochemical Control : Mitsunobu reactions (Methods 2, 3) require anhydrous conditions to prevent racemization .
Q & A
Q. How can researchers improve the blood-brain barrier (BBB) penetration of neuroactive this compound analogs?
- Methodological Answer :
- Strategy 1 : Introduce halogen atoms (e.g., Cl, F) to enhance passive diffusion (logD ~2.5).
- Strategy 2 : Conjugate with prodrug moieties (e.g., glutathione-responsive linkers) for active transport.
- Validation : Measure brain/plasma ratios in transgenic murine models and use PET imaging with radiolabeled analogs .
Data Contradiction Analysis Example
Issue : A derivative shows potent HDAC6 inhibition in vitro (IC = 12 nM) but fails to reduce tumor growth in mice.
Resolution Framework :
Check Metabolism : Hydroxyamide metabolite may dominate in vivo (: 95-fold excess in humans). Test metabolite’s HDAC6 affinity .
Assess Plasma Protein Binding : High binding (>99%) reduces free drug concentration. Use equilibrium dialysis to measure unbound fraction .
Evaluate Tumor Penetration : Use MALDI-IMS to map compound distribution in tumor sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
